Cyclopamine-KAAD
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Overview
Description
Preparation Methods
Cyclopamine-KAAD is synthesized through a series of chemical reactions involving the modification of Cyclopamine. The reaction conditions often require the use of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Cyclopamine-KAAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can alter its biological activity .
Scientific Research Applications
Cyclopamine-KAAD has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the Hedgehog signaling pathway in cancer development and to evaluate its potential as a therapeutic agent.
Developmental Biology: The compound is used to investigate the Hedgehog signaling pathway’s role in embryonic development and tissue regeneration.
Drug Development: This compound serves as a lead compound for developing new drugs targeting the Hedgehog signaling pathway.
Cell Biology: Researchers use the compound to study cell signaling mechanisms and the regulation of gene expression.
Mechanism of Action
Cyclopamine-KAAD exerts its effects by specifically inhibiting the Hedgehog signaling pathway. It binds to the Smoothened (Smo) protein, a key component of the pathway, and prevents its activation . This inhibition blocks the downstream signaling cascade, leading to the suppression of Hedgehog target gene expression . The compound’s ability to inhibit both wild-type and oncogenic forms of Smoothened makes it a valuable tool for studying the pathway’s role in cancer and other diseases .
Comparison with Similar Compounds
Cyclopamine-KAAD is compared with other similar compounds, such as:
Cyclopamine: The parent compound from which this compound is derived.
Veratramine: A non-teratogenic but toxic Veratrum alkaloid with distinct properties compared to Cyclopamine and its derivatives.
This compound’s uniqueness lies in its enhanced potency and lower toxicity, making it a more effective and safer option for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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